![molecular formula C5H5Cl3N2 B1458569 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride CAS No. 1427454-12-3](/img/structure/B1458569.png)
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride
Overview
Description
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is a research chemical with the CAS Number: 1427454-12-3 . It is the chlorine salt of 5-Chloro-2-(chloromethyl)pyrimidine, which is used as a reagent in the synthesis of fused benzoxazepinones as ion channel modulators .
Molecular Structure Analysis
The linear formula of 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is C5H5Cl3N2 . The molecular weight is 199.47 .Physical And Chemical Properties Analysis
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is a solid at room temperature . It has a molecular weight of 199.47 .Scientific Research Applications
Synthesis of Fused Benzoxazepinones
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride: is utilized as a reagent in the synthesis of fused benzoxazepinones . These compounds are significant as they act as ion channel modulators. Ion channels are crucial for various physiological processes, and modulators can help in the treatment of diseases like epilepsy, hypertension, and chronic pain.
Development of Magnetic Resonance Imaging (MRI) Contrast Agents
The compound serves as a precursor in the synthesis of complex agents like Gd^3+ diethylenetriaminepentaacetic acid bisamide . These agents are sensitive to Zn^2+ ions and are used in MRI to enhance the contrast of images, aiding in the diagnosis of various medical conditions.
Safety and Hazards
The compound is classified as dangerous with hazard statements H301-H311-H331-H341 . Precautionary measures include P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330-P361-P403+P233-P405-P501 .
Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride .
Mechanism of Action
Target of Action
5-Chloro-2-(chloromethyl)pyrimidine Hydrochloride is a useful research chemical . It is primarily used as a reagent in the synthesis of fused benzoxazepinones . These benzoxazepinones are known to act as ion channel modulators . Therefore, the primary targets of this compound can be inferred to be ion channels.
Action Environment
The action, efficacy, and stability of 5-Chloro-2-(chloromethyl)pyrimidine Hydrochloride could be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, or temperature. These factors could potentially affect the compound’s stability and, consequently, its action and efficacy.
properties
IUPAC Name |
5-chloro-2-(chloromethyl)pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEDEZDHLRCCOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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